molecular formula C15H14Cl2N2O4S B4624572 5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No. B4624572
M. Wt: 389.3 g/mol
InChI Key: SHGNMUYEPFEAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, commonly known as DASB, is a selective serotonin reuptake inhibitor (SSRI) used in scientific research. It is a potent radioligand that binds to the serotonin transporter (SERT) in the brain, making it useful in the study of the serotonin system.

Scientific Research Applications

Antimicrobial Activity

Novel sulfonamides, including derivatives similar to the chemical compound , have been synthesized and evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. For example, certain derivatives exhibited significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, highlighting their potential as antimicrobial agents (Krátký et al., 2012).

Anticancer Evaluation

Phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown potent cytotoxic activity against several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The cytotoxic mechanism involves the induction of apoptosis and cell cycle arrest, suggesting the potential of these compounds for cancer therapy (Ravichandiran et al., 2019).

Inhibition of Tumor-Associated Isozymes

Halogenated sulfonamide derivatives, including those related to the compound of interest, have been identified as potent inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This suggests their potential application in the development of antitumor agents targeting specific isozymes involved in cancer progression (Ilies et al., 2003).

Antibacterial Agents

Mannich bases derived from 5-chloro-2-methoxybenzamide and sulfonamides/amines have been synthesized and showed superior in vitro activities against various bacterial strains compared to their parent sulfonamides, indicating their potential as novel antibacterial agents (Joshi et al., 2005).

properties

IUPAC Name

5-[(2,5-dichlorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-18-15(20)11-8-10(4-6-14(11)23-2)24(21,22)19-13-7-9(16)3-5-12(13)17/h3-8,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGNMUYEPFEAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,5-dichlorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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